N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea
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Overview
Description
N-phenyl-N’-(1h-1,2,4-triazol-3-yl)urea is a chemical compound that belongs to the class of urea derivatives It features a phenyl group attached to one nitrogen atom and a 1,2,4-triazol-3-yl group attached to the other nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-(1h-1,2,4-triazol-3-yl)urea typically involves the reaction of phenyl isocyanate with 3-amino-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
PhNCO+NH2C2N3→PhNHCONHC2N3
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-(1h-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The phenyl or triazole groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized phenyl or triazole rings.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-phenyl-N’-(1h-1,2,4-triazol-3-yl)urea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-phenyl-N’-(1h-1,2,4-triazol-3-yl)urea is investigated for its potential therapeutic properties. It has been explored as an anticancer agent due to its ability to inhibit cell proliferation.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-phenyl-N’-(1h-1,2,4-triazol-3-yl)urea involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-(1h-1,2,4-triazol-1-yl)urea
- N-phenyl-N’-(1h-1,2,3-triazol-4-yl)urea
- N-phenyl-N’-(1h-1,2,4-triazol-5-yl)urea
Uniqueness
N-phenyl-N’-(1h-1,2,4-triazol-3-yl)urea is unique due to the specific positioning of the triazole ring, which can influence its binding affinity and specificity towards certain enzymes. This positional isomerism can result in different biological activities and applications compared to its analogs.
Properties
CAS No. |
55424-82-3 |
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Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-phenyl-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C9H9N5O/c15-9(13-8-10-6-11-14-8)12-7-4-2-1-3-5-7/h1-6H,(H3,10,11,12,13,14,15) |
InChI Key |
UAGYEVRJKDMCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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